N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
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Overview
Description
N’-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of N’-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 3,5-dimethoxybenzoyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N’-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N’-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N’-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the DNA replication process in microbial cells, leading to their death . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N’-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide can be compared with other benzothiazole derivatives, such as:
6-fluoro-1,3-benzothiazol-2-ylamine: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
6-fluoro-1,3-benzothiazol-2-yl)ethylcarbamoyl: A commercially used fungicide effective against oomycete fungal pathogens.
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-oxolanecarboxamide: Another benzothiazole derivative with potential biological activities.
These comparisons highlight the unique structural features and biological activities of N’-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-22-11-5-9(6-12(8-11)23-2)15(21)19-20-16-18-13-4-3-10(17)7-14(13)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAUKTNCOUNKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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